(7-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine
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Overview
Description
(7-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine: is a synthetic organic compound that features a fluorophenyl group attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated indole in the presence of a palladium catalyst.
Dimethylation: The final step involves the dimethylation of the amine group using formaldehyde and formic acid in a reductive amination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, forming N-oxide derivatives.
Reduction: Reduction reactions can target the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under mild conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: De-fluorinated phenyl derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological targets. Its fluorophenyl group can enhance binding affinity and selectivity towards certain proteins.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (7-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance these interactions by providing additional binding sites and improving the compound’s overall affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(7-(3-Fluorophenyl)-1H-indole-3-carboxaldehyde): Similar indole core with a fluorophenyl group, but with an aldehyde functional group instead of a dimethylamine.
(7-(3-Fluorophenyl)-1H-indole-3-acetic acid): Similar structure but with an acetic acid functional group.
(7-(3-Fluorophenyl)-1H-indole-3-ethanol): Similar structure but with an ethanol functional group.
Uniqueness
The uniqueness of (7-(3-Fluorophenyl)-1H-indol-3-yl)-N,N-dimethylmethanamine lies in its combination of a fluorophenyl group and a dimethylamine functional group. This combination provides a distinct set of chemical properties, such as increased lipophilicity and enhanced binding affinity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H17FN2 |
---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-[7-(3-fluorophenyl)-1H-indol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C17H17FN2/c1-20(2)11-13-10-19-17-15(7-4-8-16(13)17)12-5-3-6-14(18)9-12/h3-10,19H,11H2,1-2H3 |
InChI Key |
AMPRCVDSUPTZSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=CC=C2C3=CC(=CC=C3)F |
Origin of Product |
United States |
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